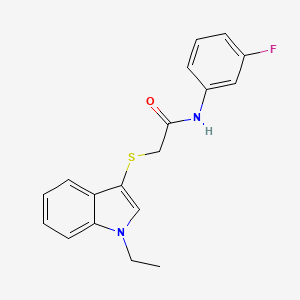
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
React 3-methoxyphenylacetic acid with the intermediate product from step 2 under peptide coupling conditions.
Conditions: Dicyclohexylcarbodiimide (DCC), NHS, room temperature.
Industrial Production Methods:
Typically, scalable synthesis would employ continuous flow reactors for the cycloaddition and coupling steps, ensuring consistent product quality and yield while optimizing reaction conditions for industrial feasibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
React 4-fluorobenzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Conditions: Copper(I) iodide (CuI), sodium ascorbate, dimethyl sulfoxide (DMSO), room temperature.
Step 2: Formation of the piperidine derivative:
Piperidin-4-ylamine reacts with the triazole carboxylic acid in the presence of a coupling reagent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the amide linkage.
Conditions: EDCI, N-hydroxysuccinimide (NHS), dichloromethane (DCM), room temperature.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation:
The triazole ring can undergo oxidation under specific conditions, potentially leading to ring opening or other structural modifications.
Reduction:
The compound can be reduced using hydride donors like sodium borohydride, particularly at the carbonyl group to form alcohol derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium thiolate, amines.
Major Products Formed from These Reactions:
Oxidation products could include triazole ring-opened structures.
Reduction could yield alcohol derivatives.
Substitution can lead to thiophenyl or aminophenyl derivatives.
Applications De Recherche Scientifique
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
In Biology:
Investigated for its potential as an enzyme inhibitor due to the triazole ring's known affinity for metal ion coordination.
In Medicine:
May have applications as an antimicrobial agent given the structural similarities to other triazole-based drugs.
In Industry:
Used in the synthesis of advanced materials, potentially contributing to the development of new polymers with unique properties.
Mécanisme D'action
The triazole ring may interact with specific enzymes, coordinating with metal ions at the active site and inhibiting enzyme function.
Piperidine moiety might engage in hydrogen bonding with target proteins, stabilizing the compound-protein complex.
Overall, the combined structure allows for multifunctional interactions with biological targets, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Fluconazole
Itraconazole
Risperidone
Piperazine derivatives
Feel free to dive deeper into any section!
Propriétés
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVWBOOQRUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)


![4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2486208.png)



![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

